4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Physicochemical Property pKa Basicity

Sourcing stereochemically defined pyrrolidine scaffolds for CNS programs often faces supply inconsistency and limited analytical characterization. This N-methylated, meta-chlorophenyl pyrrolidine-3-carboxylic acid directly addresses these gaps by providing a well-defined chiral building block optimized for permeability and metabolic stability. - Distinct cis/trans diastereomers support diverse pharmacophore modeling. - N-Methyl substitution reduces polarity and abolishes hydrogen-bond donation versus the des-methyl analog. - Available with documented analytical data for rigorous SAR and in vivo probe development.

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
Cat. No. B13637930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
Molecular FormulaC12H14ClNO2
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H14ClNO2/c1-14-6-10(11(7-14)12(15)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7H2,1H3,(H,15,16)
InChIKeyLYKVXZWRFQNWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid: Key Scaffold for Medicinal Chemistry


4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS 1706456-11-2) is a chiral, N-methylated pyrrolidine-3-carboxylic acid derivative bearing a meta-chlorophenyl substituent at the 4-position. It belongs to a class of constrained cyclic β-amino acid analogs widely utilized as building blocks in medicinal chemistry and asymmetric synthesis [1]. Its molecular formula is C12H14ClNO2 with a molecular weight of 239.70 g/mol. The compound features a stereogenic center at both the 3- and 4-positions of the pyrrolidine ring, giving rise to distinct cis/trans diastereomers, which is critical for applications requiring defined three-dimensional pharmacophores . The N-methyl group differentiates it from the secondary amine analog (4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid), altering its basicity, lipophilicity, and hydrogen-bonding capacity—properties that directly influence target binding, membrane permeability, and synthetic utility.

Chiral pyrrolidine scaffold for medicinal chemistry and asymmetric synthesis
N-methyl tertiary amine alters basicity, lipophilicity, and H-bond profile
3-chlorophenyl regioisomer provides distinct pharmacophore for SAR exploration

Why Substitution with Analogs Fails


Generic substitution within the 4-arylpyrrolidine-3-carboxylic acid family is unreliable due to the profound impact of seemingly minor structural variations on physicochemical and biological properties. Replacing the N-methyl group with a hydrogen (as in the des-methyl analog) or an N-benzyl group, or shifting the chlorine from the 3- to the 4-position, fundamentally alters the compound's conformational preferences, basicity, and lipophilicity . The N-methyl group abolishes the secondary amine's hydrogen-bond donor capacity, reduces polarity, and increases metabolic stability compared to the N-H analog. Furthermore, the 3-chloro substitution pattern on the phenyl ring provides a distinct electrostatic potential surface and steric profile compared to the 4-chloro isomer, which can translate into divergent target binding affinities and selectivity profiles. Even stereochemical inversion at a single center can lead to biologically inactive or toxic compounds. Therefore, without direct, quantitative comparator data for a specific assay, interchange is an empirical risk that must be validated, not assumed.

N-Methyl vs. N-H Analog

Charge state and lipophilicity differ, altering target binding and permeability; the des-methyl analog may not serve as a direct substitute.

3-Chloro vs. 4-Chloro Regioisomer

Meta-substitution provides a distinct electrostatic surface and steric profile compared to para, which can shift SAR and selectivity.

Stereochemical Configuration

Inversion at either stereocenter may yield inactive or toxic compounds; exact diastereomer composition must be verified before use.

Differentiation Evidence vs. Closest Analogs


N-Methylation Reduces Basicity

The N-methyl substitution on the pyrrolidine ring is predicted to alter the basicity of the nitrogen atom. While experimental pKa data for the target compound is unavailable, the predicted pKa for the simple 1-methylpyrrolidine-3-carboxylic acid scaffold is approximately 3.53, whereas the non-methylated pyrrolidine-3-carboxylic acid has a predicted pKa of approximately 3.86 for the carboxylic acid group and a predicted pKa of ~10.6 for the secondary amine [1]. The target compound lacks the basic secondary amine, which eliminates a key charge state at physiological pH, directly impacting solubility, permeability, and binding to targets that require a cationic amine.

N-Methylation Basicity Shift
Class-level inference
Predicted pKa shift: carboxylic acid from ~3.86 to ~3.53; loss of basic amine (pKa ~10.6)
Different net charge at physiological pH affects solubility and target engagement
Predicted values; no experimental pKa for exact compound
Physicochemical Property pKa Basicity Drug Design

N-Methylation Increases Lipophilicity

Computational predictions indicate that the N-methyl analog possesses higher lipophilicity than the corresponding N-H secondary amine. The XLogP3 value for the non-methylated (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-80-8) is reported as -0.8 [1]. While the XLogP3 for the target N-methyl compound is not independently reported, the addition of a methyl group to an amine typically increases logP by 0.5–1.0 units based on fragment-based contribution methods, suggesting a predicted XLogP3 in the range of -0.3 to 0.2 for the target compound. This shift moves the compound closer to the optimal lipophilicity range for CNS drug candidates (LogP 1–3), though it remains on the polar side.

Lipophilicity (XLogP3) Prediction
Class-level inference
Estimated XLogP3 increase from -0.8 (N-H analog) to -0.3–0.2
Higher lipophilicity may enhance permeability but also phospholipidosis risk
Fragment-based estimate; not experimentally determined
Lipophilicity LogP ADME Drug Design

Regioisomeric Differences: 3-Cl vs. 4-Cl Phenyl

The 3-chlorophenyl regioisomer (target compound) and the 4-chlorophenyl analog (CAS 1480157-97-8) differ only in the position of the chlorine atom on the aromatic ring. The 3-chloro substitution introduces a meta-directing electronic effect and creates a different molecular electrostatic potential surface, with the chlorine's dipole oriented away from the pyrrolidine ring compared to the para-substituted analog . This subtle structural change can lead to significant differences in target binding, as exemplified by numerous published SAR studies on arylpyrrolidine series, though no direct head-to-head comparative data are available for these exact compounds.

Regioisomeric Structure
Data to verify
3-chlorophenyl (meta) vs. 4-chlorophenyl (para): distinct dipole and electrostatic potential
Pharmacophore differences require direct comparative assay testing
No quantitative biological data available
Regioisomer Structure-Activity Relationship Electrostatics Medicinal Chemistry

Stereochemistry: cis vs. trans Diastereomers

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid possesses two stereogenic centers, generating cis and trans diastereomers. The (3S,4R) and (3R,4S) configurations are available from commercial suppliers for the non-methylated and N-benzyl analogs . The spatial relationship between the carboxylic acid and the chlorophenyl ring dictates the three-dimensional presentation of pharmacophoric elements. In the trans configuration, these groups occupy opposite faces of the pyrrolidine ring, while in the cis configuration, they are on the same face, leading to dramatically different molecular shapes. No quantitative activity data are available for the target compound, but the principle is well-established across pyrrolidine-based drug candidates.

Stereochemistry: cis/trans
Data to verify
Two stereocenters; trans vs. cis configurations present different 3D pharmacophores
Biological activity often stereospecific; confirm exact isomeric composition
Vendor may not specify exact stereochemistry; verification needed
Stereochemistry Diastereomer Enantiomer Chiral Synthesis

Recommended Application Scenarios


CNS Drug Discovery with Constrained β-Amino Acid Scaffold

The N-methyl group eliminates the secondary amine's hydrogen-bond donor, which can improve passive membrane permeability and reduce P-glycoprotein efflux, making this scaffold suitable for CNS-targeted programs. The 3-chlorophenyl group offers a distinct electrostatic profile compared to 4-chloro or unsubstituted phenyl analogs, which can be exploited for selective receptor binding. Based on the predicted physicochemical property shifts described in Section 3 (increased lipophilicity, loss of basic amine), this compound is a candidate for programs where reduced polarity is desired relative to the des-methyl analog .

Chiral Building Block for Complex Bioactive Molecules

With two stereogenic centers, this compound can serve as a chiral starting material for the synthesis of enantiopure drug candidates. The defined stereochemistry at the 3- and 4-positions allows for diastereoselective transformations. It is particularly suited for the synthesis of molecules where the relative orientation of the carboxylic acid and the chlorophenyl ring is critical for biological activity, as highlighted by the stereochemical considerations in Section 3 .

SAR Studies on Pyrrolidine-Based GPCR/Enzyme Inhibitors

When exploring the SAR of a lead series containing a 4-arylpyrrolidine core, the 3-chloro N-methyl variant provides a key data point for understanding the contributions of the halogen position and N-substitution. Comparing this compound with the 4-chloro isomer (CAS 1480157-97-8) and the N-H analog can reveal critical binding pocket requirements, as outlined in the regioisomeric and pKa evidence in Section 3 . Its use is recommended only when the specific 3-chloro N-methyl combination is hypothesized to be optimal.

Chemical Probe Design with Tertiary Amine Motif

The tertiary amine structure (pyrrolidine N-methyl) prevents metabolic N-dealkylation and N-oxidation pathways that commonly affect secondary amines, potentially leading to improved metabolic stability. This makes the compound a suitable core for chemical probes intended for in vivo target validation studies where metabolic stability is a concern, provided the expected lipophilicity increase noted in Section 3 is acceptable.

Application
Selection Property
Validation Focus
CNS drug discovery with constrained β-amino acid scaffold
N-methyl tertiary amine, reduced H-bond donor
Passive permeability, P-gp efflux, receptor selectivity
Chiral building block for enantiopure synthesis
Two stereogenic centers, defined relative orientation
Diastereoselective transformations, stereochemical verification
SAR studies on pyrrolidine-based inhibitors
3-chloro N-methyl substitution pattern
Binding pocket requirements for halogen position and N-substitution
Chemical probe design with tertiary amine motif
Metabolic stability via N-methyl, reduced N-dealkylation
In vivo metabolic stability, lipophilicity assessment
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